molecular formula C7H6NNaO5S B8770959 Sodium 2-methyl-4-nitrobenzenesulphonate CAS No. 63525-22-4

Sodium 2-methyl-4-nitrobenzenesulphonate

Cat. No. B8770959
Key on ui cas rn: 63525-22-4
M. Wt: 239.18 g/mol
InChI Key: CFPQAKXLVBEBCZ-UHFFFAOYSA-M
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Patent
US04231958

Procedure details

To a boiling solution of 100 g of 5-nitro-o-toluenesulfonic acid in 110 ml of water is added a solution of 53.6 g of sodium chloride in 150 ml of boiling water. The reaction mixture solidifies and is heated to boiling with the addition of sufficient water to provide solution. Then some of the water is boiled off and the mixture is allowed to stand for 16 hours. The solid formed is collected and dried to yield 92.5 g of 5-nitro-o-toluenesulfonic acid sodium salt.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([S:11]([OH:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl-].[Na+:16]>O>[Na+:16].[N+:1]([C:4]1[CH:9]=[C:8]([CH3:10])[C:7]([S:11]([O-:14])(=[O:12])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=C1)C)S(=O)(=O)O
Name
Quantity
53.6 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
to provide solution
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Na+].[N+](=O)([O-])C1=CC=C(C(=C1)C)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 92.5 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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